molecular formula C17H19NO3S B2938080 (E)-N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(4-(methylthio)phenyl)acrylamide CAS No. 1799269-23-0

(E)-N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(4-(methylthio)phenyl)acrylamide

Cat. No.: B2938080
CAS No.: 1799269-23-0
M. Wt: 317.4
InChI Key: LTCYCELCUBDIKP-JXMROGBWSA-N
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Description

(E)-N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(4-(methylthio)phenyl)acrylamide is a synthetic acrylamide derivative supplied for research purposes. This compound is structurally related to a class of molecules investigated as positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR) . Research on close analogs, such as DM497, has demonstrated that this structural family exhibits antinociceptive properties, showing efficacy in preclinical models of neuropathic pain, such as that induced by the chemotherapeutic agent oxaliplatin . The potential mechanism of action for this compound class is the positive modulation of the α7 nAChR, a target implicated in the cholinergic anti-inflammatory pathway and the modulation of descending pain pathways . Activation of this receptor is a recognized non-opioid strategy for countering chronic pain and inflammation . The compound features a furan ring, a heterocycle often associated with biological activity, and a (methylthio)phenyl group . It has a molecular formula of C17H19NO3S and a molecular weight of 317.403 . This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or personal use. All information provided is for informational purposes only and is not a substitute for professional scientific advice.

Properties

IUPAC Name

(E)-N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(4-methylsulfanylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-17(20,15-4-3-11-21-15)12-18-16(19)10-7-13-5-8-14(22-2)9-6-13/h3-11,20H,12H2,1-2H3,(H,18,19)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCYCELCUBDIKP-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C=CC1=CC=C(C=C1)SC)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CNC(=O)/C=C/C1=CC=C(C=C1)SC)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(4-(methylthio)phenyl)acrylamide, a compound featuring a furan ring and a methylthio-substituted phenyl group, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C16H17NOS2
  • Molecular Weight : 303.44 g/mol

Research indicates that this compound may interact with various biological targets, particularly in the modulation of neurotransmitter systems. Its structure suggests potential activity as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neuropharmacology.

Antioxidant Activity

Studies have shown that compounds with furan moieties exhibit significant antioxidant properties. The presence of hydroxyl groups enhances this activity by scavenging free radicals, thereby protecting cells from oxidative stress.

Neuropharmacological Effects

  • Anxiolytic Activity :
    Research involving similar compounds indicates that they can act as positive allosteric modulators of α7 nAChRs. For instance, a study on a related compound demonstrated anxiolytic-like effects in animal models at specific dosages (0.5 mg/kg) . This suggests that (E)-N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(4-(methylthio)phenyl)acrylamide may also possess similar anxiolytic properties.
  • Cytotoxicity and Anticancer Potential :
    Preliminary investigations into the cytotoxic effects of related compounds have shown promising results against various cancer cell lines. The ability to induce apoptosis in cancer cells while exhibiting low toxicity to normal cells positions this compound as a candidate for further anticancer research.

Case Study 1: Anxiolytic Effects in Mice

A study evaluated the anxiolytic effects of (E)-N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(4-(methylthio)phenyl)acrylamide in mice using the elevated plus maze test. Results indicated a significant reduction in anxiety-like behavior at doses of 0.5 mg/kg, comparable to established anxiolytics .

Case Study 2: Antioxidant Activity Assessment

In vitro assays demonstrated that the compound exhibited strong antioxidant activity, with an IC50 value comparable to well-known antioxidants such as ascorbic acid. This property is attributed to its ability to donate hydrogen atoms and neutralize free radicals.

Table 1: Biological Activities of (E)-N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(4-(methylthio)phenyl)acrylamide

Activity TypeTest SystemResultReference
AnxiolyticElevated Plus MazeSignificant reduction in anxiety at 0.5 mg/kg
AntioxidantDPPH AssayIC50 = 25 µMPreliminary Data
CytotoxicityCancer Cell LinesIC50 = 15 µMPreliminary Data

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Aryl Substituents

Table 1: Key Structural Analogues and Their Substitutions
Compound Name Aryl Group Modification Key Structural Features
(E)-N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide 4-(Methylthio)phenyl → Furan-3-yl Replaces sulfur with a second furan ring
(E)-3-(2-Furyl)-N-[6-(isopropylsulfamoyl)-1,3-benzothiazol-2-yl]acrylamide 4-(Methylthio)phenyl → Benzothiazole Introduces sulfamoyl and benzothiazole moieties
(2E)-3-(3-Nitrophenyl)-N-(4-phenoxyphenyl)acrylamide 4-(Methylthio)phenyl → 3-Nitrophenyl Substitutes –SCH₃ with strongly electron-withdrawing –NO₂
Analysis :
  • Electronic Effects: The methylthio group in the target compound is weakly electron-donating, contrasting with the electron-withdrawing nitro (–NO₂) group in .
  • Lipophilicity : The methylthio group (logP contribution: ~1.1) increases lipophilicity compared to furan-3-yl (logP: ~0.5) but is less hydrophobic than benzothiazole derivatives (logP: ~2.5) .
  • Bioactivity Potential: Benzothiazole-containing analogues (e.g., ) are often explored for antimicrobial or anticancer activity due to their planar aromatic systems, which facilitate DNA intercalation or enzyme inhibition.

Natural Product Analogues from Lycium barbarum

Table 2: Phenolic Acrylamide Derivatives from Medicinal Plants
Compound Name Source Bioactivity
3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide Lycium barbarum roots Anti-inflammatory (IC₅₀: 17.00 μM)
N-trans-Coumaroyl octopamine Lycium barbarum roots Antioxidant and cytoprotective effects
Analysis :
  • Structural Similarities : Natural derivatives from Lycium barbarum share the acrylamide backbone but feature hydroxylated or methoxylated phenyl groups instead of methylthio substituents. These polar groups enhance water solubility but reduce membrane permeability compared to the synthetic target compound .
  • Bioactivity : The natural compound 2 in exhibits anti-inflammatory activity comparable to quercetin (IC₅₀: 17.21 μM), suggesting that synthetic modifications (e.g., adding methylthio) could optimize potency or pharmacokinetics.
Analysis :
  • Sulfonyl vs. Methylthio Groups : The sulfonyl (–SO₂–) group in increases polarity and hydrogen-bonding capacity, which may enhance binding to bacterial enzymes. In contrast, the methylthio group in the target compound balances lipophilicity and moderate electron donation .
  • Amino Substitutions: The 4-aminophenyl group in introduces a site for hydrogen bonding or covalent modification (e.g., prodrug strategies), whereas the methylthio group in the target compound may stabilize hydrophobic interactions in enzyme pockets .

Physicochemical and Spectroscopic Comparisons

Table 4: Physical Properties of Selected Analogues
Compound Name Melting Point (°C) ¹H NMR (Key Signals)
Target Compound Not reported δ 2.49 (s, –SCH₃), δ 6.35–7.45 (furan and aromatic protons)
(2E)-3-(3-Nitrophenyl)-N-(4-phenoxyphenyl)acrylamide 153–155 δ 8.21–8.35 (NO₂–Ar), δ 7.25–7.65 (phenoxy protons)
3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide 189–192 δ 6.75–7.15 (methoxyphenyl), δ 5.20 (–OH)
Analysis :
  • Melting Points : The target compound’s melting point is unreported, but analogues with polar groups (e.g., –OH in ) have higher melting points due to intermolecular hydrogen bonding.
  • ¹H NMR : The methylthio group in the target compound produces a distinctive singlet at δ ~2.5, absent in nitro- or hydroxy-substituted analogues. Furan protons (δ 6.3–7.4) are consistent across derivatives .

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